![molecular formula C15H24OS B14278734 2-[3-(Hexylsulfanyl)propyl]phenol CAS No. 135037-43-3](/img/structure/B14278734.png)
2-[3-(Hexylsulfanyl)propyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Hexylsulfanyl)propyl]phenol: is an organic compound with a phenolic structure. Its systematic name indicates that it consists of a phenol ring (phenyl group) attached to a propyl chain containing a hexylsulfanyl (hexylthio) substituent at the third carbon position. The phenolic group imparts unique properties to this compound, making it interesting for various applications.
Métodos De Preparación
Synthetic Routes::
Phenol Alkylation: The synthesis typically involves alkylation of phenol using a halogenated propyl precursor (e.g., 3-bromohexane). The reaction occurs under basic conditions (usually with sodium hydroxide or potassium hydroxide) to form the desired product.
Sulfide Formation: The hexylsulfanyl group is introduced by reacting the alkyl halide (3-bromohexane) with sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).
Hydroxylation: The final step involves hydroxylation of the propyl chain using a strong base (e.g., sodium hydroxide) to form the phenolic compound.
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The alkyl group can be substituted by various nucleophiles (e.g., halides, amines, etc.).
Reduction: Reduction of the carbonyl group (if present) can yield secondary alcohols.
Etherification: Phenolic compounds can react with alkyl halides to form ethers.
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for alkylation and hydroxylation.
Halogenated Alkyl Precursors: e.g., 3-bromohexane.
Sulfur Sources: Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).
Major Products:: The main product is 2-[3-(Hexylsulfanyl)propyl]phenol itself.
Aplicaciones Científicas De Investigación
Antioxidant Properties: Phenolic compounds exhibit antioxidant activity, protecting against oxidative stress.
Biological Studies: Investigating its effects on cell signaling pathways, gene expression, and enzyme activity.
Medicinal Chemistry:
Mecanismo De Acción
The compound likely exerts its effects through interactions with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other phenolic compounds with alkyl substituents (e.g., alkylphenols, thioalkylphenols).
Uniqueness: The specific combination of a hexylsulfanyl group and a phenolic ring sets apart.
Propiedades
Número CAS |
135037-43-3 |
|---|---|
Fórmula molecular |
C15H24OS |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
2-(3-hexylsulfanylpropyl)phenol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-7-12-17-13-8-10-14-9-5-6-11-15(14)16/h5-6,9,11,16H,2-4,7-8,10,12-13H2,1H3 |
Clave InChI |
WUHZRTHNXMKYFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


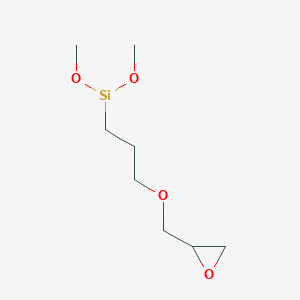

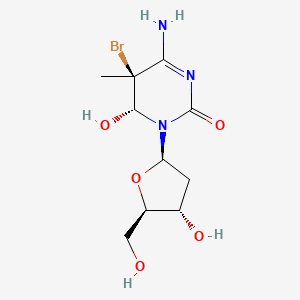
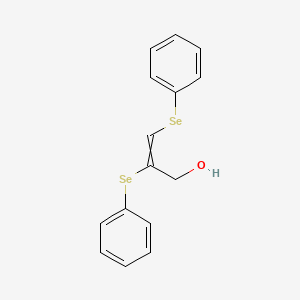

![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
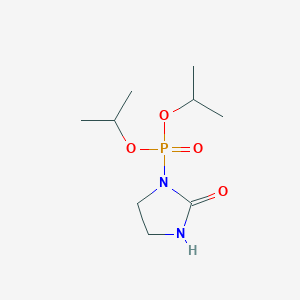
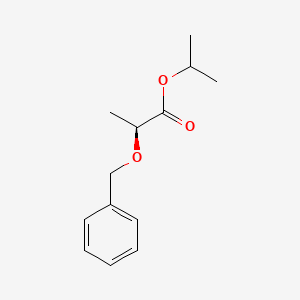


![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)


